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Compound of Interest

Compound Name: ML 2-23

Cat. No.: B15578717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of small molecule inhibitors targeting the protein-protein interaction (PPI)

between menin and the Mixed Lineage Leukemia (MLL) protein represents a promising

therapeutic strategy for acute leukemias with MLL rearrangements. The compound of interest,

likely referred to as (1s,4s)-Menin-MLL inhibitor-23, belongs to this class of targeted agents.

While specific cross-reactivity data for this particular molecule is not extensively available in the

public domain, this guide provides a comparative analysis of the selectivity profiles of several

key Menin-MLL inhibitors, offering insights into the off-target landscape of this therapeutic

class.

High On-Target Potency and Selectivity: A Class
Hallmark
Menin-MLL inhibitors are designed to disrupt a critical interaction for the oncogenic activity of

MLL fusion proteins. The high selectivity of these compounds is a key attribute, primarily

demonstrated by their potent efficacy in MLL-rearranged cancer cell lines compared to cell

lines lacking this specific genetic alteration.

Comparative Analysis of Menin-MLL Inhibitors
Several Menin-MLL inhibitors have been developed and characterized, with some advancing to

clinical trials. The following table summarizes the on-target potency and available cross-
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reactivity information for a selection of these compounds, providing a benchmark for evaluating

new chemical entities like (1s,4s)-Menin-MLL inhibitor-23.
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Compound Name
On-Target Potency
(IC50/Ki)

Cross-
Reactivity/Selectivity
Profile

SNDX-5613 (Revumenib) Ki = 0.15 nM[1]

Tested against >125 molecular

targets, including a panel of 97

kinases, with no significant

cross-reactivity observed at 10

µM.[1]

VTP50469 Ki = 104 pM[2][3][4][5]

Described as a "highly

selective" inhibitor.[2][3][4][5] It

shows potent anti-proliferative

activity against cell lines with

MLL-rearrangements (IC50 in

the low nM range) but has no

effect on cell lines without

these rearrangements.[6]

D0060-319
IC50 = 7.46 nM (FP assay)[7]

[8]

Screened against 44 molecular

targets and showed no cross-

reactivity at 10 µM, indicating

high selectivity.[7][8]

MI-503 IC50 = 14.7 nM[9][10]

Demonstrates pronounced

growth suppression in a panel

of human MLL leukemia cell

lines (GI50 in the 250-570 nM

range) with minimal effect on

leukemia cell lines without MLL

translocations.[9][11]

BAY-155
Not explicitly stated in the

provided results.

A selectivity profile in a panel

of assays covering several

safety pharmacology-relevant

proteins showed limited off-

target activity at 10 µM.[12]
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Experimental Methodologies for Assessing Potency
and Selectivity
The characterization of Menin-MLL inhibitors relies on specific biochemical and cellular assays

to determine their potency and selectivity.

Primary Potency Assessment: Fluorescence
Polarization (FP) Assay
A commonly used method to quantify the inhibition of the Menin-MLL interaction is the

Fluorescence Polarization (FP) competitive binding assay.[7][8][13][14][15]

Principle: This assay measures the change in the polarization of fluorescently labeled MLL

peptide upon binding to the larger menin protein.

Unbound State: A small, fluorescently labeled MLL peptide tumbles rapidly in solution,

resulting in low fluorescence polarization.

Bound State: When the fluorescent MLL peptide binds to the much larger menin protein, its

tumbling is restricted, leading to a high fluorescence polarization signal.

Inhibition: In the presence of a competitive inhibitor, the fluorescent MLL peptide is displaced

from menin, resulting in a decrease in fluorescence polarization. The degree of this decrease

is proportional to the inhibitor's potency.

Typical Protocol Outline:

A fluorescently labeled peptide derived from the menin-binding motif of MLL is incubated with

purified full-length menin protein.

Serial dilutions of the test compound (e.g., (1s,4s)-Menin-MLL inhibitor-23) are added to the

mixture.

The reaction is allowed to reach equilibrium.

Fluorescence polarization is measured using a plate reader with appropriate excitation and

emission filters.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e15119
https://www.researchgate.net/publication/371295418_Examination_of_in_vitro_and_in_vivo_antitumor_activity_of_Menin-MLL_inhibitor_D0060-319
https://bdb99.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=9993
https://www.ncbi.nlm.nih.gov/books/NBK133428/
https://pubchem.ncbi.nlm.nih.gov/bioassay/1258716
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent

peptide, is calculated from the dose-response curve.

Alternative Potency Assessment: AlphaScreen™ Assay
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is another bead-

based technology used to study biomolecular interactions.

Principle: This assay utilizes donor and acceptor beads that are brought into close proximity

when the proteins they are conjugated to interact.

Interaction: One protein (e.g., menin) is attached to a donor bead, and its binding partner

(e.g., a biotinylated MLL peptide) is bound to a streptavidin-coated acceptor bead. When

they interact, the beads are brought close together.

Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen,

which can travel up to 200 nm. If an acceptor bead is in proximity, the singlet oxygen triggers

a chemiluminescent reaction in the acceptor bead, emitting light at 520-620 nm.

Inhibition: An inhibitor that disrupts the protein-protein interaction will prevent the beads from

coming into proximity, leading to a decrease in the AlphaScreen™ signal.

Visualizing the Mechanism and Experimental
Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Menin-MLL

signaling pathway, the principle of its inhibition, and a typical workflow for assessing inhibitor

selectivity.
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Caption: Mechanism of Menin-MLL Inhibition.
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Caption: Inhibitor Selectivity Workflow.
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In conclusion, while direct, comprehensive cross-reactivity data for "(1s,4s)-Menin-MLL

inhibitor-23" is not widely published, the available information for other inhibitors in its class,

such as SNDX-5613 and VTP50469, points towards a high degree of selectivity for the Menin-

MLL interaction. This high selectivity is a critical feature for minimizing off-target effects and

enhancing the therapeutic window of these targeted agents. The experimental protocols

outlined provide a framework for the continued evaluation and comparison of novel Menin-MLL

inhibitors as they progress through the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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